5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound features a five-membered imidazolidine ring fused with a thiophene ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione are Tankyrase 1 and 2 . These enzymes play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It is known to interact with its targets, tankyrase 1 and 2, leading to changes in cellular processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell growth and proliferation .
Result of Action
Given its targets, it is likely to have effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
It has been reported to exhibit potency against TNKS , indicating that it may interact with this enzyme in biochemical reactions
Cellular Effects
It has been reported to have an IC50 of approximately 1 µM in cell-based assays , suggesting that it may influence cell function
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione can be achieved through multi-component reactions, such as the Knoevenagel condensation . This method involves the reaction of thiophene-3-carboxaldehyde with urea and methylamine under controlled conditions. The reaction typically requires a solvent like ethanol and a catalyst such as piperidine, followed by heating to reflux.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: Research has shown that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant and antibacterial activities . These properties make 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Comparison with Similar Compounds
Uniqueness: 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its 2-position isomer . This positional difference can significantly influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(5-2-3-13-4-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTWZZJHSOQALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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